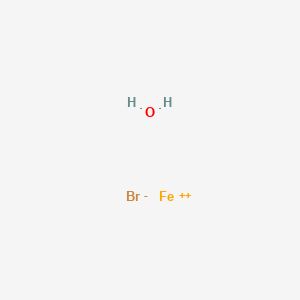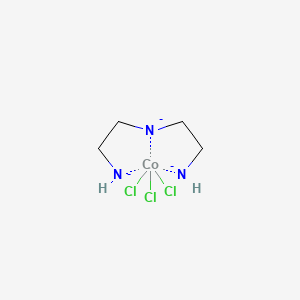
Bis(2-azanidylethyl)azanide;trichlorocobalt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-azanidylethyl)azanide;trichlorocobalt is a coordination compound with the chemical formula CoCl3(C4H12N3) It is known for its unique structure, where cobalt is coordinated with three chloride ions and a ligand containing azanidylethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-azanidylethyl)azanide;trichlorocobalt typically involves the reaction of cobalt chloride with a ligand containing azanidylethyl groups. The reaction is usually carried out in an inert atmosphere to prevent oxidation. The general reaction can be represented as follows:
CoCl2+H2NCH2CH2NH2→CoCl3(C4H12N3)
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions under controlled conditions. The process includes the purification of the final product through crystallization or other separation techniques to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-azanidylethyl)azanide;trichlorocobalt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state cobalt complexes.
Reduction: It can be reduced to form lower oxidation state cobalt complexes.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve the use of other amines or phosphines as substituting ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) complexes, while reduction may produce cobalt(I) complexes.
Wissenschaftliche Forschungsanwendungen
Bis(2-azanidylethyl)azanide;trichlorocobalt has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used in the production of advanced materials and as a precursor for other cobalt-containing compounds.
Wirkmechanismus
The mechanism by which bis(2-azanidylethyl)azanide;trichlorocobalt exerts its effects involves coordination chemistry principles. The cobalt center can interact with various substrates, facilitating reactions through electron transfer or coordination. The azanidylethyl groups provide stability and specificity to the compound’s interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(2,2,2-trichloroethyl) azodicarboxylate
- Cobalt(III) chloride
- Cobalt(II) chloride
Uniqueness
Bis(2-azanidylethyl)azanide;trichlorocobalt is unique due to its specific ligand structure, which imparts distinct reactivity and stability compared to other cobalt complexes
Eigenschaften
CAS-Nummer |
15025-06-6 |
|---|---|
Molekularformel |
C4H10Cl3CoN3-3 |
Molekulargewicht |
265.43 g/mol |
IUPAC-Name |
bis(2-azanidylethyl)azanide;trichlorocobalt |
InChI |
InChI=1S/C4H10N3.3ClH.Co/c5-1-3-7-4-2-6;;;;/h5-6H,1-4H2;3*1H;/q-3;;;;+3/p-3 |
InChI-Schlüssel |
XOIIGNRPLGZKHO-UHFFFAOYSA-K |
Kanonische SMILES |
C(C[N-]CC[NH-])[NH-].Cl[Co](Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



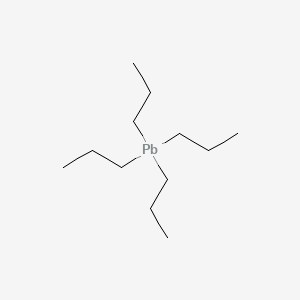
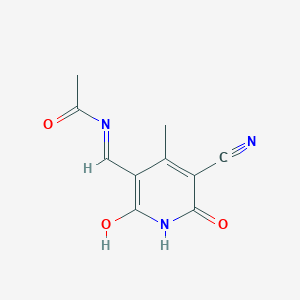

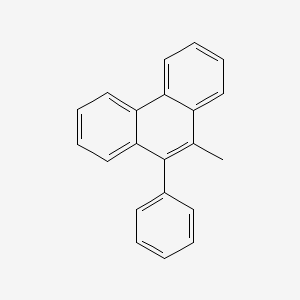


![(2S,5S,8R,9S,11S,13S,14S,15R)-13,14,19-trihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-7-one](/img/structure/B13733105.png)


![2-Hydroxy-2-oxoacetate;2-[[5-(1-hydroxy-3-phenylpropyl)-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium](/img/structure/B13733123.png)

